molecular formula C11H13BrO3S B13938469 4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran

4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran

Cat. No.: B13938469
M. Wt: 305.19 g/mol
InChI Key: KNDGEIZUOQKMHB-UHFFFAOYSA-N
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Description

4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 4-bromophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted tetrahydropyran derivatives.

    Oxidation: Products include sulfonic acids or sulfonates.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran is unique due to its tetrahydropyran ring, which provides different steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications.

Properties

Molecular Formula

C11H13BrO3S

Molecular Weight

305.19 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyloxane

InChI

InChI=1S/C11H13BrO3S/c12-9-1-3-10(4-2-9)16(13,14)11-5-7-15-8-6-11/h1-4,11H,5-8H2

InChI Key

KNDGEIZUOQKMHB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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